4-(3-Chloro-1,2,4-oxadiazol-5-YL)pyridine
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Overview
Description
3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a pyridine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with phosphoryl chloride to yield the oxadiazole ring .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the pyridine or oxadiazole rings, enhancing their chemical and biological properties .
Scientific Research Applications
3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Material Science: It is employed in the design of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect various biological pathways, including signal transduction and metabolic pathways, by altering the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-yl: This compound shares a similar pyridine ring structure but has a trifluoromethyl group instead of an oxadiazole ring.
3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole: Similar to 3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole but with a bromine atom instead of chlorine.
Uniqueness
3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole is unique due to its combination of a pyridine ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological activities and applications .
Properties
IUPAC Name |
3-chloro-5-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMSNIJCUJNDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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